4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that features a pyrazolo[3,2-c][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile typically involves the construction of the pyrazolo[3,2-c][1,2,4]triazine skeleton followed by functionalization. One common method starts with the reaction of 5-aminopyrazole with appropriate reagents to form the pyrazolotriazine core. Subsequent nitration and functional group modifications yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the aromatic ring or the triazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor, highlighting its potential in cancer treatment.
Uniqueness
4-Amino-8-(4-fluorophenyl)-7-methylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of a fluorophenyl group, which can influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H9FN6 |
---|---|
Molecular Weight |
268.25 g/mol |
IUPAC Name |
4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |
InChI |
InChI=1S/C13H9FN6/c1-7-11(8-2-4-9(14)5-3-8)13-18-17-10(6-15)12(16)20(13)19-7/h2-5H,16H2,1H3 |
InChI Key |
IOSCNEWFVDGKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.